molecular formula C5H3F3N2 B162611 4-(Trifluoromethyl)pyrimidine CAS No. 136547-16-5

4-(Trifluoromethyl)pyrimidine

Cat. No. B162611
CAS RN: 136547-16-5
M. Wt: 148.09 g/mol
InChI Key: BKDUWMJFLCNPKP-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)pyrimidine is a pyrimidine derivative . Pyrimidines are important lead molecules and active fragments in the design of biologically active molecules, widely used in the design of pesticides and pharmaceutical molecules .


Synthesis Analysis

The synthesis of 4-(Trifluoromethyl)pyrimidine involves several strategies. One approach involves a linear protocol of alkylation, using a CCC-building block followed by [3 + 3]-type cyclocondensation with 2-methylisothiourea sulfate . Another approach is based on direct alkylation, using 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines .


Molecular Structure Analysis

The molecular structure of 4-(Trifluoromethyl)pyrimidine has been confirmed by various methods such as single crystal X-ray analyses and two-dimensional nuclear magnetic resonance experiments .


Chemical Reactions Analysis

Chemical reactions involving 4-(Trifluoromethyl)pyrimidine include chemoselective O-alkylation . Key steps in the reactions include the electrophilic introduction of the halogen in the 5-position of 2- or 4-pyrimidinones, the bromodeoxygenation of pyrimidinones or thiopyrimidinones using phosphorus tribromide, and the partial debromination of dibromo-4-(trifluoromethyl)pyrimidines .


Physical And Chemical Properties Analysis

The molecular weight of 4-(Trifluoromethyl)pyrimidine is 180.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 .

Scientific Research Applications

Biological Activities

4-(Trifluoromethyl)pyrimidine and its analogs are part of the [1,2,4]triazolo[1,5-a]pyrimidines (TPs), a significant class of non-naturally occurring small molecules. These compounds are noted for their wide-ranging applications in agriculture and medicinal chemistry, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities (Pinheiro et al., 2020).

Plant Growth Research

In the field of agriculture and horticulture, plant growth retardants, including those with a pyrimidine structure like 4-(Trifluoromethyl)pyrimidine, are increasingly used for physiological research. They offer valuable insights into the regulation of terpenoid metabolism concerning phytohormones and sterols, thus relating to cell division, cell elongation, and senescence (Grossmann, 1990).

Applications in OLEDs

A class of heteroleptic Ir(III) metal complexes synthesized using derivatives of 4-(Trifluoromethyl)pyrimidine demonstrated significant potential in the development of high-performance sky-blue- and white-emitting organic light-emitting diodes (OLEDs). These compounds displayed unique photophysical properties conducive to OLED applications (Chang et al., 2013).

Chemical Synthesis and Modifications

4-(Trifluoromethyl)pyrimidine has been used in stannylation reactions and cross-couplings in pyrimidines, particularly in the activated 4-position, indicating its versatility in organic synthesis (Majeed et al., 1989).

Antimicrobial Properties

Novel pyrido[2,3-d]pyrimidines synthesized starting from 2-amino-4-trifluoromethyl-6-substituted nicotinonitriles have been investigated for their antibacterial activity, showing significant potential in this domain (Kanth et al., 2006).

Quantum Chemical Studies

Studies on 4-hydroxy-6-(trifluoromethyl)pyrimidine provided insights into the stable conformer of the compound and its chemical reactivity, which is crucial for understanding its behavior in various applications (Arjunan et al., 2018).

Synthesis of Trifluoromethylated Analogues

The synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid using 4-(Trifluoromethyl)pyrimidin-2(1H)-ones showcased the compound's role in generating novel biochemical molecules (Sukach et al., 2015).

Safety and Hazards

4-(Trifluoromethyl)pyrimidine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2/c6-5(7,8)4-1-2-9-3-10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDUWMJFLCNPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30567853
Record name 4-(Trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)pyrimidine

CAS RN

136547-16-5
Record name 4-(Trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30567853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-(trifluoromethyl)pyrimidine?

A1: 4-(trifluoromethyl)pyrimidine has the molecular formula C5H3F3N2 and a molecular weight of 148.09 g/mol.

Q2: What spectroscopic data are available for characterizing 4-(trifluoromethyl)pyrimidine?

A2: While specific spectroscopic data isn't detailed in the provided abstracts, common characterization techniques include:

    Q3: How can 4-(trifluoromethyl)pyrimidine be functionalized for further synthetic elaboration?

    A3: 4-(trifluoromethyl)pyrimidine exhibits versatility in its reactivity:

    • Bromination: Different brominated derivatives can be accessed, serving as valuable synthetic intermediates. []
    • Click Chemistry: Trifluoromethyltetrazolo[1,5-a]pyrimidines, derived from 4-(trifluoromethyl)pyrimidine, undergo efficient click reactions with terminal acetylenes to yield trifluoromethylated triazolylpyrimidines. []
    • Hydrogenation: Using Pd/C-H2, selective reduction of the tetrazolo[1,5-a]pyrimidines to 2-amino-6-aryl-4-trifluoromethyl pyrimidines or their tetrahydro derivatives is possible. [] This reaction pathway shows a preference for the formation of 2-aminopyrimidines when a trifluoromethyl group is present. []

    Q4: What biological activities have been reported for derivatives of 4-(trifluoromethyl)pyrimidine?

    A4: 4-(trifluoromethyl)pyrimidine derivatives have demonstrated potential in inhibiting key signaling pathways:

    • AP-1 and NF-κB Inhibition: Several analogues exhibit inhibitory effects on AP-1 and NF-κB mediated gene expression in Jurkat T cells, suggesting potential anti-inflammatory and immunosuppressive properties. [, , , ]

    Q5: How do structural modifications of 4-(trifluoromethyl)pyrimidine derivatives affect their biological activity?

    A5: Structure-activity relationship (SAR) studies have revealed that:

    • N-methylation of the pyrrolinyl nitrogen in ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate leads to enhanced potency as an inhibitor of AP-1 and NF-κB. []
    • Variations in substituents on the pyrimidine ring, particularly at the 2- and 5- positions, significantly impact the inhibitory activity against AP-1 and NF-κB. [, , ]

    Q6: Have any QSAR models been developed for predicting the activity of 4-(trifluoromethyl)pyrimidine derivatives?

    A6: Yes, a QSAR model based on support vector machines (SVM) utilizing calculated quantum chemical parameters was developed for a series of ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate analogues. [] The model showed promising predictive ability for inhibiting AP-1 and NF-κB mediated gene expression. []

    Q7: Can 4-(trifluoromethyl)pyrimidine act as a ligand in metal complexes?

    A7: Absolutely. 4-(Trifluoromethyl)pyrimidine and its derivatives, like 4-(trifluoromethyl)pyrimidine-2-thiol, can coordinate to various metal centers, including platinum, tin, lead, technetium, and rhenium. [, , , ]

    Q8: What types of metal complexes incorporating 4-(trifluoromethyl)pyrimidine or its derivatives have been reported?

    A8: A variety of complexes have been prepared, showcasing diverse coordination modes:

    • Platinum Complexes: Half-lantern Pt(II) and Pt(III) complexes featuring bridging 4-(trifluoromethyl)pyrimidine-2-thiolate ligands have been synthesized and structurally characterized. []
    • Tin and Lead Complexes: Diorganotin(IV) and diphenyllead(IV) complexes with 4-(trifluoromethyl)pyrimidine-2-thiolate and 6-methyl-4-(trifluoromethyl)pyrimidine-2-thiolate ligands adopt distorted octahedral geometries. []
    • Technetium and Rhenium Complexes: A range of complexes with diverse coordination environments have been reported, including those with neutral and anionic 2-hydrazino-4-(trifluoromethyl)pyrimidine ligands. [, ] These complexes display interesting electronic properties and varying degrees of π-system delocalization. [, ]

    Q9: Are there any catalytic applications for metal complexes containing 4-(trifluoromethyl)pyrimidine or its derivatives?

    A9: Research suggests potential catalytic activity:

    • Nitroarene Reduction: A tris(N-heterocyclic thioamidate) cobalt(III) complex, incorporating 4-(trifluoromethyl)pyrimidine-2-thiolate ligands, effectively catalyzes the selective reduction of nitroarenes to arylamines using methylhydrazine as the reducing agent. [] This system exhibits high chemoselectivity and operates under mild conditions, showing promise for industrial applications. []

    Q10: Are there any analytical applications for 4-(trifluoromethyl)pyrimidine derivatives?

    A10: Yes, a derivative of 4-(trifluoromethyl)pyrimidine finds use in analytical chemistry:

    • Hormone Quantitation: 2-hydrazino-4-(trifluoromethyl)-pyrimidine (HTP) is employed as a derivatizing agent for the simultaneous quantitation of testosterone (T) and dihydrotestosterone (DHT) in murine tissue and serum samples using liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS). [] This method offers high sensitivity and selectivity for determining endogenous hormone levels. []

    Q11: What other research areas involve 4-(trifluoromethyl)pyrimidine and its derivatives?

    A11: Several additional research directions are being explored:

    • Luminescent Materials: Iridium complexes containing 4-(trifluoromethyl)pyrimidine ligands have been investigated for their photoluminescent and electroluminescent properties, suggesting potential applications in organic light-emitting devices (OLEDs). []
    • Nucleoside Analogues: The synthesis and evaluation of cyclic and acyclic nucleoside analogues derived from 4-(trifluoromethyl)pyrimidines have been reported, exploring their potential antiviral or anticancer activities. [, ]
    • Heterocyclic Synthesis: 4-(Trifluoromethyl)pyrimidine derivatives serve as valuable building blocks in the synthesis of other heterocyclic systems, such as 5-hydroxyquinazolines. [, ]

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